Antifungal agent 100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

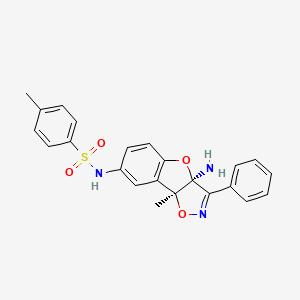

Structure

2D Structure

Properties

Molecular Formula |

C23H21N3O4S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[(3aS,8bS)-3a-amino-8b-methyl-3-phenyl-[1]benzofuro[2,3-d][1,2]oxazol-7-yl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H21N3O4S/c1-15-8-11-18(12-9-15)31(27,28)26-17-10-13-20-19(14-17)22(2)23(24,29-20)21(25-30-22)16-6-4-3-5-7-16/h3-14,26H,24H2,1-2H3/t22-,23-/m0/s1 |

InChI Key |

CNVSKMKFPJYCCK-GOTSBHOMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)O[C@@]4([C@]3(ON=C4C5=CC=CC=C5)C)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(C3(ON=C4C5=CC=CC=C5)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal Agent 100: A Novel Inhibitor of the Fungal Cell Wall Integrity Pathway

Abstract: Antifungal Agent 100 (AA100) is a novel investigational compound demonstrating broad-spectrum activity against clinically relevant fungal pathogens. This document provides a comprehensive technical overview of the molecular mechanism of action for AA100. Our research indicates that AA100 selectively inhibits Fungal Cell Wall Integrity Kinase 1 (FCW1), a previously uncharacterized serine/threonine kinase essential for the biosynthesis and maintenance of the fungal cell wall. This inhibition disrupts the downstream signaling cascade, leading to compromised cell wall integrity, increased osmotic sensitivity, and ultimately, cell lysis. This whitepaper details the in vitro inhibitory activity, cellular effects, and the specific signaling pathway affected by AA100, supported by detailed experimental protocols and quantitative data.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. This compound (AA100) has been identified as a potent candidate with significant activity against a wide range of yeasts and molds. This document outlines the core mechanism of action, which is centered on the targeted inhibition of Fungal Cell Wall Integrity Kinase 1 (FCW1), a critical component of the cell wall integrity (CWI) signaling pathway.

Core Mechanism of Action: Inhibition of FCW1 Kinase

AA100 acts as a potent and selective ATP-competitive inhibitor of FCW1. This kinase is a central regulator in the fungal CWI pathway, which is responsible for coordinating cell wall synthesis and remodeling in response to environmental stress. By binding to the ATP-binding pocket of FCW1, AA100 prevents the phosphorylation of its downstream substrate, a key transcription factor (TF1), which in turn regulates the expression of genes essential for cell wall biosynthesis, including glucan and chitin synthases.

Caption: Mechanism of AA100 action via inhibition of the FCW1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the mechanism of action of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | Organism | IC₅₀ (nM) |

| FCW1 | C. albicans | 15.2 |

| FCW1 | A. fumigatus | 28.5 |

| Human PKA | H. sapiens | > 50,000 |

| Human PKC | H. sapiens | > 50,000 |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Fungal Species | Strain ID | MIC (µg/mL) |

| Candida albicans | SC5314 | 0.125 |

| Candida glabrata | ATCC 90030 | 0.25 |

| Aspergillus fumigatus | Af293 | 0.5 |

| Cryptococcus neoformans | H99 | 0.25 |

| Candida auris | B11221 | 0.125 |

Table 3: Gene Expression Analysis in C. albicans

| Gene Target | Function | Fold Change (vs. Control) after 4h AA100 Treatment |

| FKS1 | 1,3-β-D-glucan synthase | -8.6 |

| CHS3 | Chitin synthase | -6.3 |

| MKK2 | Upstream CWI pathway kinase | +3.2 (Compensatory Upregulation) |

| ACT1 | Actin (Housekeeping Gene) | -0.1 (No significant change) |

Detailed Experimental Protocols

FCW1 Kinase Inhibition Assay

This protocol describes the method used to determine the in vitro inhibitory activity of AA100 against recombinant FCW1 kinase.

-

Reagent Preparation:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant FCW1: Expressed in E. coli and purified to >95% purity. Diluted to 2 nM in Kinase Buffer.

-

Substrate: Myelin basic protein (MBP), prepared at 1 mg/mL in Kinase Buffer.

-

ATP: Prepared at 100 µM with [γ-³³P]-ATP.

-

AA100: Serially diluted in 100% DMSO, then further diluted in Kinase Buffer.

-

-

Assay Procedure:

-

Add 5 µL of diluted AA100 or DMSO (vehicle control) to a 96-well plate.

-

Add 20 µL of the 2 nM FCW1 kinase solution and incubate for 10 minutes at room temperature.

-

Add 5 µL of the MBP substrate solution.

-

Initiate the reaction by adding 20 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 25 µL of 3% phosphoric acid.

-

-

Data Capture and Analysis:

-

Transfer 10 µL of the reaction mixture onto a P30 Filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

-

Dry the filtermat and measure ³³P incorporation using a scintillation counter.

-

Calculate the percent inhibition for each AA100 concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Fungal MIC Determination (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

-

Inoculum Preparation:

-

Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension 1:1000 in RPMI-1640 medium.

-

-

Plate Preparation:

-

Serially dilute AA100 in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations from 16 µg/mL to 0.015 µg/mL.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

-

Incubation and Reading:

-

Add 100 µL of the standardized inoculum to each well containing 100 µL of diluted drug.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of AA100 that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or a spectrophotometer at 600 nm.

-

Workflow and Logic Diagrams

The following diagram illustrates the experimental workflow used to elucidate the mechanism of action of AA100.

Caption: Experimental workflow for elucidating the mechanism of action of AA100.

Conclusion

The collective evidence strongly supports that this compound exerts its fungicidal effect through the selective inhibition of the FCW1 kinase. This novel mechanism of action, targeting a critical component of the fungal cell wall integrity pathway, distinguishes AA100 from existing classes of antifungal drugs. Its high potency and selectivity, as demonstrated by the low nanomolar IC₅₀ against the target kinase and minimal off-target activity, position AA100 as a promising candidate for further preclinical and clinical development in the fight against invasive fungal diseases.

A Technical Guide to the Synthesis and Characterization of Antifungal Agent 100

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. This document provides a comprehensive technical overview of the synthesis, purification, characterization, and in vitro evaluation of a novel triazole-based compound, designated Antifungal Agent 100. This guide details the experimental protocols for its chemical synthesis, spectroscopic and spectrometric analysis, and its biological evaluation against clinically relevant fungal pathogens. Furthermore, it outlines its putative mechanism of action via inhibition of the ergosterol biosynthesis pathway and presents a standardized workflow for preclinical antifungal discovery.

Synthesis and Purification

This compound is a novel triazole derivative designed based on the pharmacophore of clinically used azole antifungals.[1] The synthetic route is a multi-step process involving the formation of a key epoxide intermediate followed by a ring-opening reaction with 1,2,4-triazole.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Epoxide Formation: (2R,3R)-2-(2,4-difluorophenyl)-3-methyloxirane (Intermediate A) is prepared from commercially available starting materials. The key step involves an asymmetric epoxidation to ensure the correct stereochemistry, which is crucial for biological activity.

-

Step 2: Ring Opening and Triazole Addition: Intermediate A (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) is added as a base.

-

Reaction: The mixture is heated to 80°C and stirred for 12 hours under a nitrogen atmosphere. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Physicochemical Characterization

The identity and purity of the synthesized this compound were confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[2][3]

Data Presentation: Characterization of this compound

The following tables summarize the key characterization data.

Table 1: Spectroscopic and Spectrometric Data

| Technique | Parameters | Observed Results for this compound |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃) | δ 8.15 (s, 1H), 7.90 (s, 1H), 7.45-7.38 (m, 1H), 6.90-6.82 (m, 2H), 5.10 (d, J=14.0 Hz, 1H), 4.85 (d, J=14.0 Hz, 1H), 4.50 (s, 1H, -OH), 3.95 (q, J=7.0 Hz, 1H), 1.25 (d, J=7.0 Hz, 3H)[4] |

| ¹³C NMR | (100 MHz, CDCl₃) | δ 163.5 (dd, J=250, 12 Hz), 160.0 (dd, J=250, 12 Hz), 151.0, 145.2, 129.8 (dd, J=12, 5 Hz), 122.5 (dd, J=12, 4 Hz), 111.5 (dd, J=21, 4 Hz), 104.0 (t, J=26 Hz), 72.0, 68.5, 55.0, 15.8 |

| Mass Spec. | ESI-MS | m/z calculated for C₁₂H₁₃F₂N₃O [M+H]⁺: 270.1054, found: 270.1059 |

| HPLC | (C18, 90% H₂O/ACN) | Retention Time: 8.5 min, Purity: >98% |

In Vitro Biological Evaluation

The antifungal activity and host cell cytotoxicity of this compound were assessed through standardized in vitro assays.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible fungal growth.

Data Presentation: Antifungal Activity of this compound

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Candida albicans | ≤0.03 - 0.25 | 0.06 | 0.125 |

| Candida glabrata | 0.125 - 2 | 0.5 | 1 |

| Candida parapsilosis | ≤0.03 - 0.5 | 0.125 | 0.25 |

| Cryptococcus neoformans | 0.06 - 1 | 0.25 | 0.5 |

| Aspergillus fumigatus | 0.25 - 2 | 0.5 | 1 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is dissolved in DMSO and serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. Plates are incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest drug concentration showing a significant reduction (typically ≥50% for azoles) in turbidity compared to the drug-free growth control well.

In Vitro Cytotoxicity Assay

The potential toxicity of this compound to mammalian cells was evaluated using a standard MTT assay on the human embryonic kidney cell line (HEK293).

Data Presentation: Cytotoxicity of this compound

Table 3: In Vitro Cytotoxicity Data

| Cell Line | Assay | IC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|

| HEK293 | MTT | > 64 | > 1000 (vs. C. albicans MIC₉₀) |

The Selectivity Index (SI) is calculated as IC₅₀ / MIC.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: HEK293 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Cells are incubated for another 48 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours. Viable cells metabolize the yellow MTT into purple formazan crystals.

-

Solubilization and Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Preclinical Antifungal Discovery Workflow

The discovery and preclinical evaluation of a novel antifungal agent follows a structured pipeline from initial synthesis to detailed in vitro characterization.

Putative Mechanism of Action: Ergosterol Biosynthesis Pathway

Triazole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

References

- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Antifungal Agent 100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for "Antifungal Agent 100," a novel compound under development. The following sections detail the physicochemical properties, experimental methodologies, and stability profile necessary for advancing this agent through the drug development pipeline.

Solubility Profile of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound was assessed using both thermodynamic and kinetic methods to provide a thorough understanding of its dissolution characteristics.

Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and pH. These studies are crucial for understanding the maximum dissolved concentration under stable conditions.

Table 1: Thermodynamic Solubility of this compound in Various Aqueous Media

| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 15.8 ± 1.2 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 22.5 ± 2.1 |

| Acetate Buffer | 4.5 | 25 | 150.3 ± 10.7 |

| Acetate Buffer | 4.5 | 37 | 210.9 ± 15.3 |

| Hydrochloric Acid (HCl) | 2.0 | 25 | > 1000 |

| Hydrochloric Acid (HCl) | 2.0 | 37 | > 1000 |

Kinetic Solubility

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This is particularly relevant for in vitro screening assays.

Table 2: Kinetic Solubility of this compound

| Assay Medium | Final DMSO Concentration (%) | Incubation Time (hours) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 2 | 45.2 |

| RPMI 1640 | 1 | 2 | 38.9 |

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of a drug substance and to identify optimal storage conditions.[1] These studies evaluate the physical, chemical, biological, and microbiological characteristics of the API over time.[2][3]

Solid-State Stability

Solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][4]

Table 3: Solid-State Stability of this compound (Assay, % of Initial)

| Storage Condition | Time Point | Batch A | Batch B | Batch C |

| 25°C / 60% RH (Long-term) | 0 months | 100.0 | 100.0 | 100.0 |

| 3 months | 99.8 | 99.9 | 100.1 | |

| 6 months | 99.5 | 99.7 | 99.8 | |

| 12 months | 99.1 | 99.3 | 99.5 | |

| 40°C / 75% RH (Accelerated) | 0 months | 100.0 | 100.0 | 100.0 |

| 3 months | 98.7 | 98.9 | 99.0 | |

| 6 months | 97.5 | 97.8 | 98.1 |

Solution-State Stability

The stability of this compound in solution is critical for the development of liquid formulations and for understanding its behavior in biological fluids.

Table 4: Solution-State Stability of this compound in Various Solvents (% Remaining)

| Solvent | Storage Temperature (°C) | 24 hours | 48 hours | 72 hours |

| PBS (pH 7.4) | 4 | 99.2 | 98.5 | 97.9 |

| PBS (pH 7.4) | 25 | 95.1 | 91.3 | 87.5 |

| 5% Dextrose in Water | 4 | 99.5 | 99.0 | 98.6 |

| 5% Dextrose in Water | 25 | 96.8 | 94.2 | 91.9 |

| DMSO | -20 | >99.9 | >99.9 | >99.9 |

Experimental Protocols

Detailed methodologies are provided below for the key experiments conducted in the solubility and stability assessment of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

-

Preparation of Solutions : Prepare buffer solutions at the desired pH values (e.g., pH 2.0, 4.5, 7.4).

-

Addition of Compound : Add an excess amount of this compound to a glass vial containing a known volume of the buffer.

-

Equilibration : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing : After incubation, centrifuge the samples to pellet the excess solid. Collect the supernatant and filter it through a 0.22 µm filter.

-

Quantification : Analyze the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for accurately assessing the degradation of the API.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at an appropriate wavelength.

-

Temperature : 30°C.

-

-

Forced Degradation Studies : To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

-

Validation : The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Relevant Signaling Pathways

This compound is hypothesized to target the fungal cell membrane by inhibiting ergosterol biosynthesis. This is a common mechanism for many antifungal drugs, including azoles and allylamines. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

The ergosterol biosynthesis pathway is a key target for antifungal therapy. Specifically, enzymes such as 14α-demethylase are often inhibited by azole antifungals.

Disruption of the cell wall and membrane can also trigger stress response signaling pathways in fungi, such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. Activation of these pathways is a fungal survival mechanism in response to cell wall-damaging agents.

Conclusion

The data presented in this technical guide provide a foundational understanding of the solubility and stability of this compound. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. The solid-state stability is excellent under both long-term and accelerated conditions, suggesting a stable drug substance. Solution-state stability is dependent on the solvent and temperature, which will be a key consideration for formulation development. The proposed mechanism of action, inhibition of ergosterol biosynthesis, is a well-established target for antifungal agents. Further studies will focus on formulation strategies to enhance aqueous solubility at physiological pH and on comprehensive characterization of any degradation products.

References

An In-depth Technical Guide on the Succinate Dehydrogenase Inhibition by Antifungal Agent 100

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 100, also identified as compound 3i, has emerged as a potent inhibitor of fungal succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound's inhibitory effects on fungal SDH. The information is intended to support further research and development of novel antifungal therapies targeting this essential enzyme.

Core Mechanism: Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a key enzyme that links the tricarboxylic acid (TCA) cycle to oxidative phosphorylation.[5] In fungi, SDH is responsible for the oxidation of succinate to fumarate, a crucial step in the TCA cycle. The electrons generated from this reaction are then transferred to the electron transport chain via ubiquinone, contributing to the production of ATP.

This compound exerts its antifungal activity by specifically targeting and inhibiting the function of SDH. By binding to the enzyme, it disrupts the electron flow from succinate to ubiquinone, thereby inhibiting the TCA cycle and mitochondrial respiration. This leads to a depletion of cellular ATP, ultimately resulting in fungal cell death. The specificity of SDH inhibitors like this compound for fungal enzymes over their mammalian counterparts makes them attractive candidates for therapeutic development.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of SDH in the fungal mitochondrial electron transport chain and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

The following tables summarize the known quantitative data for this compound's activity against Sclerotinia sclerotiorum and its succinate dehydrogenase.

Table 1: In Vitro Antifungal Activity

| Fungal Species | Parameter | Value |

| Sclerotinia sclerotiorum | EC₅₀ | 0.33 mg/L |

EC₅₀ (Median Effective Concentration): The concentration of this compound that inhibits 50% of the fungal growth.

Table 2: Enzyme Inhibition Data

| Target Enzyme | Fungal Species | Parameter | Value |

| Succinate Dehydrogenase (SDH) | Sclerotinia sclerotiorum | IC₅₀ | 0.63 mg/mL |

IC₅₀ (Median Inhibitory Concentration): The concentration of this compound that inhibits 50% of the SDH enzyme activity.

Detailed Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed, standard methodologies for assessing antifungal efficacy and SDH inhibition, which can be adapted for its study.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Experimental Workflow:

Methodology:

-

Preparation of Antifungal Agent Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Fungal Inoculum Preparation: Culture the target fungus (e.g., Sclerotinia sclerotiorum) on an appropriate agar medium. Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80) and adjust the concentration spectrophotometrically.

-

Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the prepared fungal suspension to achieve a final standardized concentration. Include positive (fungus only) and negative (broth only) controls.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Experimental Workflow:

Methodology:

-

Mitochondrial Isolation:

-

Grow the fungal mycelia in a suitable liquid culture.

-

Harvest the mycelia and disrupt the cells using methods such as enzymatic digestion, homogenization, or bead beating in an ice-cold isolation buffer.

-

Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

-

Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford assay).

-

-

SDH Activity Measurement:

-

In a 96-well plate or cuvette, prepare a reaction mixture containing an assay buffer (e.g., potassium phosphate buffer, pH 7.2), potassium cyanide (KCN) to inhibit Complex IV, and the electron acceptor DCPIP.

-

Add the isolated mitochondria to the reaction mixture.

-

For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate, succinate.

-

Immediately measure the decrease in absorbance at 600 nm in a kinetic mode at a constant temperature (e.g., 25°C). The rate of DCPIP reduction is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound demonstrates significant potential as an antifungal compound through its targeted inhibition of succinate dehydrogenase. The quantitative data underscores its potency against Sclerotinia sclerotiorum. The provided experimental frameworks offer a solid foundation for researchers to further investigate the efficacy and spectrum of activity of this and other SDH-inhibiting antifungal agents. Future studies could focus on elucidating the precise binding mode of this compound to the SDH complex, exploring its activity against a broader range of fungal pathogens, and evaluating its potential for in vivo applications.

References

A Technical Guide to the Identification and Validation of Targets for Novel Antifungal Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. A critical step in this process is the identification and validation of the specific molecular target of a lead compound. This guide provides a comprehensive overview of the core methodologies employed in this endeavor, using the hypothetical "Antifungal Agent 100" (AFA-100) as a case study. We will detail common strategies, provide in-depth experimental protocols, present data in structured tables, and visualize complex workflows and pathways.

Part 1: Strategies for Target Identification

The initial phase of understanding a new antifungal agent's mechanism of action is to identify its cellular target(s). A multi-pronged approach combining genetic, biochemical, and computational methods is often the most effective strategy.[1][2]

Biochemical Approaches

Biochemical methods directly identify physical interactions between the compound and its protein target.

-

Affinity-Based Chemoproteomics: This is a powerful technique to isolate and identify binding partners of a drug from a complex cellular lysate.[3][4][5] A modified version of the antifungal agent is immobilized on a solid support (like beads), which is then used as "bait" to capture interacting proteins. These captured proteins are subsequently identified using mass spectrometry.

Genetic and Genomic Approaches

Genetic screens in model organisms like Saccharomyces cerevisiae are invaluable for generating hypotheses about a compound's mode of action.

-

Haploinsufficiency Profiling (HIP): This method screens a collection of heterozygous diploid mutants, where each mutant has one of two gene copies deleted. The underlying principle is that a 50% reduction in the expression of the drug's target protein will render the cell hypersensitive to the drug.

-

Homozygous Profiling (HOP): This approach uses a collection of diploid mutants where each non-essential gene is completely deleted. It can reveal genes that, when absent, cause either increased sensitivity or resistance, thereby identifying pathways that are affected by or buffer the drug's action.

-

Multicopy Suppression: In this technique, genes are overexpressed from plasmids. A significant increase in resistance to the antifungal agent can occur if the overexpressed gene encodes the drug's direct target.

-

Spontaneous Resistant Mutant Screening: Isolating and sequencing the genomes of mutants that spontaneously develop resistance to the antifungal agent is a classic and effective method. Mutations frequently occur within the gene encoding the drug target, preventing the drug from binding effectively.

Computational Approaches

Computational methods can predict potential targets based on the compound's structure or by analyzing large biological datasets. These network-based strategies can analyze metabolic, regulatory, or protein-protein interaction networks to identify potential drug targets.

Part 2: Methodologies and Experimental Protocols

Protocol: Affinity-Based Target Identification

This protocol outlines the workflow for identifying the target of AFA-100 using affinity chromatography coupled with mass spectrometry.

-

Synthesis of AFA-100 Probe: Synthesize an analog of AFA-100 containing a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) suitable for immobilization.

-

Immobilization: Covalently attach the AFA-100 probe to a solid support, such as sepharose or magnetic beads.

-

Lysate Preparation: Grow a fungal culture (e.g., Candida albicans) to mid-log phase. Harvest cells, lyse them using mechanical disruption (e.g., bead beating) in a non-denaturing lysis buffer, and clarify the lysate by centrifugation to remove cell debris.

-

Affinity Pulldown:

-

Incubate the clarified lysate with the AFA-100-immobilized beads for 2-4 hours at 4°C.

-

As a negative control, incubate lysate with underivatized beads.

-

As a competition control, pre-incubate the lysate with an excess of free, unmodified AFA-100 before adding the AFA-100-beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Proteomic Analysis:

-

Run the eluate on a 1D SDS-PAGE gel.

-

Excise the entire protein lane, perform in-gel trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify proteins that are significantly enriched in the AFA-100 pulldown compared to the negative and competition controls.

Case Study: Identification of Erg11 as the Target of AFA-100

To illustrate the process, we present a hypothetical case study for "this compound".

Initial Findings

A cell-based screen identified AFA-100 as a potent inhibitor of Candida albicans growth. Preliminary studies suggested it might interfere with the cell membrane. To identify its specific target, a combination of affinity proteomics and genetic screening was performed.

Target Identification Results

Table 1: Top Protein Hits from AFA-100 Affinity Pulldown-MS

| Protein ID (C. albicans) | Gene Name | Protein Name | Enrichment (AFA-100 vs. Control) | p-value |

| C4_01120W | ERG11 | Lanosterol 14-alpha-demethylase | 52.4 | 1.2e-8 |

| C1_09870C | ERG1 | Squalene epoxidase | 4.1 | 0.04 |

| C2_05480A | ERG7 | Lanosterol synthase | 3.5 | 0.05 |

| C5_01280W | HSP90 | Heat shock protein 90 | 2.8 | 0.11 |

The standout candidate from the affinity pulldown was Erg11, a crucial enzyme in the ergosterol biosynthesis pathway, which showed exceptionally high enrichment. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

Table 2: Summary of Genetic Screening Results for AFA-100

| Genetic Screen Type | Top Hit Gene (S. cerevisiae) | Observation | Implication |

| Haploinsufficiency (HIP) | ERG11 | 16-fold increased sensitivity | Erg11 is a likely target. |

| Multicopy Suppression | ERG11 | 8-fold increased resistance | Overexpression of Erg11 titrates out the inhibitor. |

| Resistant Mutant Screen | ERG11 (Y140H mutation) | >32-fold increase in MIC | Mutation in Erg11 prevents AFA-100 binding. |

Genetic screens in the model yeast S. cerevisiae strongly corroborated the proteomic data. The ERG11 heterozygous mutant was highly sensitive to AFA-100, while overexpressing ERG11 conferred resistance. Furthermore, spontaneous resistant mutants consistently acquired mutations in the ERG11 gene.

Part 3: Target Validation

Once a putative target is identified, it must be validated to confirm it is responsible for the compound's antifungal activity.

Biochemical Validation

-

Enzymatic Assays: The most direct validation is to demonstrate that the compound inhibits the activity of the purified target protein in vitro. For AFA-100, its effect on the enzymatic activity of purified Erg11 would be measured.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells. The principle is that a protein bound to a ligand (like AFA-100) is stabilized against thermal denaturation.

Genetic Validation

-

Gene Deletion/Knockdown: If the target gene is not essential, deleting it should lead to resistance if the compound has no other significant targets. For essential genes like ERG11, a conditional knockdown (e.g., using a tetracycline-repressible promoter) can be used. Decreased expression of the target should lead to hypersensitivity to the compound.

Protocol: In Vitro Erg11 Enzymatic Inhibition Assay

-

Protein Expression and Purification: Express recombinant Erg11 protein (e.g., in E. coli or a baculovirus system) and purify it using affinity chromatography.

-

Assay Setup: The assay measures the conversion of the substrate (lanosterol) to its product. This can be monitored using HPLC or a spectrophotometric assay that tracks the consumption of the cofactor NADPH.

-

Inhibition Measurement:

-

Prepare a serial dilution of AFA-100.

-

In a microplate, combine the purified Erg11 enzyme, reaction buffer, NADPH, and the substrate lanosterol.

-

Add varying concentrations of AFA-100 (and a vehicle control, e.g., DMSO).

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of product formed or NADPH consumed.

-

-

Data Analysis: Plot the percentage of enzyme inhibition against the AFA-100 concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Validation Results for AFA-100

Table 3: Summary of AFA-100 Target Validation Experiments

| Validation Method | Result | Conclusion |

| Erg11 Enzymatic Assay | IC50 = 0.025 µM | AFA-100 is a potent, direct inhibitor of Erg11. |

| CETSA in C. albicans | Increased thermal stability of Erg11 in the presence of AFA-100. | AFA-100 directly engages Erg11 in intact cells. |

| ERG11 Conditional Knockdown | Depletion of Erg11 led to a 32-fold decrease in the MIC of AFA-100. | Erg11 levels are critical for AFA-100 efficacy. |

The biochemical and genetic validation data confirm that Erg11 is the primary target of AFA-100. AFA-100 potently inhibits the enzyme's activity and engages the target in living cells.

Visualizations: Workflows and Pathways

Caption: Overall workflow for antifungal agent target identification and validation.

Caption: Experimental workflow for affinity-based chemoproteomics.

Caption: AFA-100 inhibits the Ergosterol Biosynthesis Pathway by targeting Erg11.

References

- 1. benchchem.com [benchchem.com]

- 2. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development [mdpi.com]

The Antifungal Spectrum of Voriconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of clinically significant yeasts and molds.[1][2] Developed in the 1990s and approved by the FDA in 2002, it has become a cornerstone in the management of severe fungal infections, particularly in immunocompromised patient populations.[3][4] This guide provides an in-depth overview of the antifungal activity of voriconazole, detailing its mechanism of action, spectrum of activity with quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 (CYP450)-dependent enzyme 14α-lanosterol demethylase.[5] This enzyme, also known as CYP51, is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting 14α-lanosterol demethylase, voriconazole prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting disruption of membrane structure and function inhibits fungal growth and replication.

Voriconazole's activity is generally considered fungistatic against yeast species such as Candida, meaning it inhibits their growth. However, against certain filamentous fungi, including Aspergillus species, it can exhibit fungicidal activity, meaning it actively kills the fungal cells.

Figure 1. Ergosterol biosynthesis pathway and inhibition by voriconazole.

Spectrum of Antifungal Activity

Voriconazole possesses a broad and potent spectrum of activity, making it effective against a wide array of fungal pathogens. It is particularly noted for its efficacy against species often resistant to other antifungals.

Key Pathogens Covered:

-

Aspergillus species: Voriconazole is a first-line treatment for invasive aspergillosis, showing activity against A. fumigatus, A. flavus, A. niger, and A. terreus.

-

Candida species: It is active against most Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and importantly, C. krusei, which is intrinsically resistant to fluconazole. It also demonstrates activity against many fluconazole-resistant strains of C. glabrata.

-

Scedosporium and Fusarium species: Voriconazole is indicated for treating infections caused by Scedosporium apiospermum and Fusarium spp. that are often refractory to other antifungal therapies.

-

Dimorphic Fungi: It exhibits in vitro activity against endemic mycoses such as Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.

Notable Gaps in Coverage:

-

Zygomycetes: Voriconazole is not active against fungi in the order Mucorales (e.g., Mucor, Rhizopus).

Quantitative In Vitro Susceptibility Data

The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize MIC data for voriconazole against key fungal pathogens based on standardized testing methodologies.

Table 1: In Vitro Activity of Voriconazole against Candida Species

| Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | ECV (µg/mL) |

| C. albicans (8,619) | ≤0.007 - >8 | 0.007 | 0.015 | 0.03 |

| C. glabrata (2,415) | ≤0.007 - >8 | 0.06 | 0.5 | 0.5 |

| C. parapsilosis (2,278) | ≤0.007 - >8 | 0.007 | 0.03 | 0.12 |

| C. tropicalis (1,895) | ≤0.007 - >8 | 0.015 | 0.03 | 0.06 |

| C. krusei (508) | ≤0.015 - >8 | 0.12 | 0.25 | 0.5 |

MIC₅₀/₉₀: Concentration inhibiting 50%/90% of isolates. ECV: Epidemiological Cutoff Value, distinguishes wild-type from non-wild-type strains. Data compiled from a collection of 8,702 clinical isolates.

Table 2: In Vitro Activity of Voriconazole against Aspergillus Species

| Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | ECV (µg/mL) |

| A. fumigatus (374) | ≤0.06 - 2 | 0.5 | 0.5 | 1 |

| A. flavus (3) | 0.25 - 0.5 | N/A | N/A | 1 |

| A. niger (3) | 0.5 - 1 | N/A | N/A | 2 |

| A. terreus (20) | 0.25 - 2 | 0.5 | 1 | 1 |

MIC₅₀/₉₀: Concentration inhibiting 50%/90% of isolates. ECV: Epidemiological Cutoff Value. Data compiled from multiple studies.

Experimental Protocols

The evaluation of voriconazole's antifungal activity relies on standardized and reproducible experimental methodologies.

In Vitro Susceptibility Testing: Broth Microdilution

Broth microdilution is the reference method for determining the MIC of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi, along with the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 for yeasts, provide standardized protocols.

Detailed Methodology (CLSI M27-A3 / EUCAST E.Def 7.3.2 Hybrid):

-

Antifungal Agent Preparation: A stock solution of voriconazole is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate wells.

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS is used.

-

Inoculum Preparation: Fungal isolates are cultured on agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline or water, and the turbidity is adjusted with a spectrophotometer to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Incubation: The 96-well microtiter plates are incubated at 35°C. Incubation time is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles against yeasts, or 100% for molds) compared to the drug-free growth control well. This can be assessed visually or using a spectrophotometer.

Figure 2. Workflow for broth microdilution antifungal susceptibility testing.

In Vitro Pharmacodynamics: Time-Kill Assays

Time-kill assays provide information on the rate and extent of antifungal activity over time.

Detailed Methodology:

-

Inoculum Preparation: A standardized fungal suspension is prepared as described for broth microdilution, resulting in a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in a larger volume of broth (e.g., RPMI 1640).

-

Drug Exposure: Voriconazole is added to the fungal suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x MIC). A drug-free culture serves as a growth control.

-

Incubation and Sampling: Cultures are incubated at 35°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aliquots are removed from each culture.

-

Quantification: The aliquots are serially diluted in sterile saline to prevent antifungal carryover and plated onto agar (e.g., Potato Dextrose Agar). After incubation, the number of colonies is counted to determine the viable CFU/mL at each time point.

-

Analysis: The change in log₁₀ CFU/mL over time is plotted for each voriconazole concentration. Fungistatic activity is defined as a <3 log₁₀ reduction in CFU/mL from the initial inoculum, while fungicidal activity is a ≥3 log₁₀ reduction.

Figure 3. Generalized workflow for an in vitro time-kill assay.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of antifungal agents and correlating in vitro data with treatment outcomes. Murine models of disseminated or pulmonary aspergillosis are commonly used.

Detailed Methodology (Murine Model of Invasive Aspergillosis):

-

Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to infection. This is typically achieved through the administration of corticosteroids (e.g., hydrocortisone) and/or cyclophosphamide for several days prior to infection.

-

Infection: Mice are infected with a standardized inoculum of Aspergillus conidia (e.g., 10⁸ conidia/mouse). Infection can be administered intravenously (for disseminated disease) or intranasally/intratracheally (for pulmonary disease).

-

Treatment: Treatment with voriconazole (e.g., 25 mg/kg daily) or a vehicle control is initiated shortly after infection (e.g., 2-24 hours post-challenge). The drug is administered via an appropriate route, such as oral gavage or intraperitoneal injection.

-

Monitoring and Endpoints: Animals are monitored daily for signs of illness. Key endpoints include:

-

Survival: The percentage of surviving animals is recorded over a period of 14-21 days.

-

Fungal Burden: At a predetermined time point, a subset of animals is euthanized, and organs (e.g., kidneys, brain, lungs) are harvested. The fungal load in these tissues is quantified by plating homogenized tissue and counting CFUs.

-

Biomarkers: Serum or bronchoalveolar lavage fluid may be collected to measure fungal biomarkers like galactomannan.

-

Conclusion

Voriconazole is a potent, broad-spectrum antifungal agent that plays a critical role in the treatment of serious and invasive fungal infections. Its efficacy is rooted in the targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. A comprehensive understanding of its activity, supported by standardized in vitro susceptibility data and validated by in vivo experimental models, is crucial for its appropriate clinical use and for the continued development of new antifungal strategies. The methodologies described herein represent the foundational tools used by researchers to characterize the spectrum and potency of such vital therapeutic agents.

References

- 1. Voriconazole - Wikipedia [en.wikipedia.org]

- 2. Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery and Screening of Antifungal Agent 100

Audience: Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] The development of novel antifungal agents is crucial to address this unmet medical need.[3][4] This technical guide outlines the comprehensive discovery and screening process for a promising new candidate, "Antifungal Agent 100," from initial high-throughput screening to preclinical in vivo evaluation.

Section 1: High-Throughput Screening (HTS) and Hit Identification

The discovery process commences with a High-Throughput Screening (HTS) campaign to identify initial "hits" from a large and diverse compound library.[1] The primary HTS is typically a cell-based assay designed to measure the inhibition of fungal growth. This phenotypic screening approach is unbiased and has been the source of many first-in-class medicines.

The workflow begins with the screening of a large chemical library against a clinically relevant fungal pathogen, such as Candida albicans or Aspergillus fumigatus. Compounds demonstrating significant growth inhibition compared to controls are flagged as primary hits.

Table 1: HTS Hit Summary for this compound

| Parameter | Value | Description |

|---|---|---|

| Library Screened | 250,000 Compounds | A diverse chemical library from public and private domains. |

| Primary Hit Rate | 0.8% | Percentage of compounds showing >50% inhibition in the primary screen. |

| Confirmed Hits | 350 | Hits confirmed through dose-response analysis. |

| Selected Lead Series | 5 | Chemical scaffolds chosen for further development based on potency and structure. |

| Resulting Candidate | This compound | The lead candidate selected from the most promising series. |

Section 2: In Vitro Characterization and Hit Confirmation

Confirmed hits undergo a battery of secondary assays to characterize their antifungal properties and prioritize them for further development. Key assessments include determining the Minimum Inhibitory Concentration (MIC), evaluating the spectrum of activity against a panel of fungal pathogens, and assessing cytotoxicity against mammalian cells to establish a selectivity index.

Antifungal Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the standard method for determining the MIC of antifungal agents.

Table 2: In Vitro Antifungal Susceptibility (MIC) of this compound MIC values are represented as MIC₅₀, the concentration at which 50% of isolates are inhibited.

| Fungal Species | This compound (μg/mL) | Fluconazole (μg/mL) | Amphotericin B (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.5 | 0.5 | 0.25 |

| Candida glabrata (Fluconazole-R) | 1.0 | 64 | 0.5 |

| Candida auris | 0.25 | >64 | 1.0 |

| Cryptococcus neoformans | 0.125 | 4.0 | 0.25 |

| Aspergillus fumigatus | 2.0 | >64 | 0.5 |

Cytotoxicity Assessment

An ideal antifungal agent should exhibit high potency against fungal pathogens while demonstrating minimal toxicity to host cells. Cytotoxicity is often evaluated using in vitro assays with various human cell lines.

Table 3: In Vitro Cytotoxicity Profile of this compound IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | IC₅₀ (μg/mL) | Selectivity Index (SI) vs. C. albicans |

|---|---|---|

| HepG2 (Human Liver) | > 128 | > 256 |

| HEK293 (Human Kidney) | > 128 | > 256 |

| A549 (Human Lung) | 96 | 192 |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination Adapted from CLSI M27 guidelines.

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Suspend fresh colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cell lines (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Reagent: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the drug concentration.

Section 3: Target Identification and Mechanism of Action

Identifying the molecular target of a novel antifungal is critical. Fungal-specific proteins or pathways that are absent in the host organism are ideal drug targets. Common targets include enzymes involved in cell wall synthesis, the ergosterol biosynthesis pathway, and essential signaling cascades.

The ergosterol biosynthesis pathway is a well-established target for the azole class of antifungals. A hypothetical mechanism for this compound could involve the inhibition of a key enzyme in this pathway, leading to membrane disruption and fungal cell death.

Section 4: Lead Optimization

Lead optimization is an iterative process where the chemical structure of a "hit" compound is systematically modified to improve its pharmacological properties. The goal is to enhance potency, selectivity, and pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties while minimizing off-target effects.

This cycle involves medicinal chemists synthesizing new analogs, which are then re-evaluated in biological assays. This structure-activity relationship (SAR) analysis guides the design of the next generation of compounds, ultimately leading to a preclinical candidate.

Section 5: In Vivo Efficacy Assessment

Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy. These models are critical for predicting the potential therapeutic effect in humans. A common model for systemic fungal infections is the murine model of disseminated candidiasis.

Table 4: In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model

| Treatment Group | Dose (mg/kg) | Survival Rate at Day 14 (%) | Kidney Fungal Burden (log CFU/g) |

|---|---|---|---|

| Vehicle Control | - | 0% | 6.8 ± 0.5 |

| This compound | 10 | 80% | 3.2 ± 0.4 |

| This compound | 20 | 100% | 2.1 ± 0.3 |

| Fluconazole | 20 | 90% | 2.5 ± 0.3 |

Protocol 3: Murine Model of Systemic Candidiasis

-

Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed using agents like cyclophosphamide prior to infection.

-

Infection: Mice are infected via lateral tail vein injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse).

-

Treatment: Treatment with this compound (administered orally or intraperitoneally) begins 24 hours post-infection and continues for a defined period (e.g., 7 days). A vehicle control group and a positive control group (e.g., fluconazole) are included.

-

Monitoring: Animals are monitored daily for signs of illness and survival is recorded for 14-21 days.

-

Fungal Burden Assessment: A subset of animals is euthanized at specific time points. Organs (typically kidneys) are harvested, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).

Conclusion

The discovery and screening of this compound illustrates a systematic, multi-phase process that is essential for the development of new anti-infective therapies. Through a rigorous cascade of in vitro and in vivo evaluations, this process identifies candidates with potent antifungal activity and favorable safety profiles. This compound has demonstrated a promising broad-spectrum activity, high selectivity, and significant in vivo efficacy, marking it as a strong candidate for further preclinical and clinical development.

References

Technical Guide: Efficacy and Mechanism of Action of Antifungal Agent 100 (Boscalid) Against Sclerotinia sclerotiorum

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sclerotinia sclerotiorum is a devastating plant pathogen with a wide host range, causing significant economic losses in agriculture. Effective management strategies often rely on the application of fungicides. This technical guide provides a comprehensive overview of the antifungal activity of a representative succinate dehydrogenase inhibitor (SDHI), herein referred to as Antifungal Agent 100 (Boscalid), against Sclerotinia sclerotiorum. This document details the agent's mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes its mode of action and experimental workflows.

Introduction to this compound (Boscalid)

This compound (Boscalid) is a broad-spectrum nicotinamide fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It demonstrates high efficacy against a wide range of fungal pathogens, including Sclerotinia sclerotiorum, the causal agent of white mold and stem rot in various crops.[2] Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, leading to the inhibition of crucial cellular processes and ultimately, fungal death.[1][2] Boscalid provides excellent preventive effects and has been shown to be effective against fungal spore germination, germ tube elongation, and mycelial growth.[1]

Mechanism of Action

This compound (Boscalid) targets Complex II (succinate-coenzyme Q reductase) in the mitochondrial electron transport chain. By inhibiting the enzyme succinate dehydrogenase, it blocks the conversion of succinate to fumarate in the Krebs cycle. This disruption of cellular respiration leads to a severe reduction in ATP production, depriving the fungal cells of the necessary energy for growth and proliferation. Microscopic observations have revealed that exposure to Boscalid can cause deformities in the mitochondria of S. sclerotiorum hyphae.

Caption: Mechanism of action of this compound (Boscalid).

Quantitative Efficacy Data

The in vitro efficacy of this compound (Boscalid) against Sclerotinia sclerotiorum has been quantified through various studies. The following tables summarize key findings on mycelial growth inhibition.

Table 1: EC₅₀ Values for Mycelial Growth Inhibition

The EC₅₀ value represents the effective concentration of the agent that inhibits 50% of the mycelial growth.

| Study Reference | Isolate Collection Period | Number of Isolates | Mean EC₅₀ (µg/mL) |

| Hu et al. | 2008 | 76 | 0.0383 |

| Hu et al. | 2014 | 77 | 0.0395 |

| Jabnoun-Khiareddine et al. | N/A | N/A | 1.23 |

Note: Variability in EC₅₀ values can be attributed to differences in isolate sensitivity and experimental conditions.

Table 2: Inhibition of Mycelial Growth at Various Concentrations

This table presents the percentage of mycelial growth inhibition at specific concentrations of this compound (Boscalid).

| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Species | Study Reference |

| 0.1 | 40 - 47 | S. sclerotiorum | Matheron & Porchas |

| 1.0 | ~77 | S. sclerotiorum | Matheron & Porchas |

| 0.01 | 1 - 16 | S. minor | Matheron & Porchas |

| 0.1 | 25 | S. sclerotiorum | Lehner et al. |

Interestingly, some studies have reported a hormetic effect, where very low concentrations of Boscalid (e.g., 0.0005 to 0.002 µg/mL) can slightly stimulate mycelial growth and virulence. However, at agriculturally relevant concentrations, the inhibitory effect is dominant.

Experimental Protocols

The following protocols are standard methods for evaluating the in vitro efficacy of antifungal agents against Sclerotinia sclerotiorum.

In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is widely used to determine the effect of a fungicide on the mycelial growth of a fungus.

Objective: To determine the EC₅₀ value and mycelial growth inhibition of this compound against S. sclerotiorum.

Materials:

-

Pure culture of Sclerotinia sclerotiorum (actively growing on PDA)

-

Potato Dextrose Agar (PDA) medium

-

This compound (Boscalid) stock solution (e.g., in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set at 20-25°C

-

Dimethyl sulfoxide (DMSO) as a solvent control

-

Laminar flow hood

Procedure:

-

Preparation of Fungicide-Amended Media: a. Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50°C in a water bath. c. Prepare a stock solution of this compound in DMSO. d. Add the required aliquots of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 0.1% in the media, as it can have an inhibitory effect. e. Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates. f. Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

-

Inoculation: a. Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing (3-4 days old) S. sclerotiorum culture. b. Place one mycelial plug, with the mycelium-side down, onto the center of each fungicide-amended and control PDA plate.

-

Incubation: a. Seal the Petri dishes with paraffin film. b. Incubate the plates in the dark at 20-25°C.

-

Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) of the fungal growth on the control plates until the mycelium almost covers the entire plate. b. At the same time point, measure the colony diameters for all fungicide-amended plates. c. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate. d. The EC₅₀ value is calculated by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Sclerotia Formation and Viability Assay

This protocol assesses the agent's effect on the formation and germination of sclerotia, the hardy survival structures of S. sclerotiorum.

Objective: To evaluate the impact of this compound on the number, weight, and viability of sclerotia.

Procedure:

-

Sclerotia Formation: a. Follow steps 1 and 2 of the protocol for in vitro susceptibility testing. b. Incubate the plates in darkness at 20-25°C for an extended period (e.g., 21 days) to allow for the formation of sclerotia. c. After the incubation period, count the number of sclerotia per plate and measure their total dry weight.

-

Sclerotial Viability (Germination): a. Harvest sclerotia from a non-treated culture. b. Surface-sterilize the sclerotia (e.g., with a dilute sodium hypochlorite solution followed by sterile water rinses). c. Prepare solutions of this compound at various concentrations. d. Dip the surface-sterilized sclerotia in the fungicide solutions for a defined period (e.g., 5 or 15 minutes). e. Place the treated sclerotia on a suitable medium (e.g., water agar or PDA) and incubate. f. Monitor for myceliogenic germination over several days and compare the germination rates to a control group dipped in sterile water.

Conclusion

This compound (Boscalid) is a potent inhibitor of Sclerotinia sclerotiorum. Its well-defined mechanism of action, targeting mitochondrial Complex II, provides a strong basis for its fungicidal activity. Quantitative data consistently demonstrate its ability to inhibit mycelial growth at low concentrations. The standardized protocols outlined in this guide offer robust methods for the continued evaluation of this and other novel antifungal compounds. For effective and sustainable disease management, it is crucial to consider factors such as the potential for resistance development and the observed hormetic effects at sublethal concentrations.

References

An In-depth Technical Guide on the Antifungal Agent Ilicicolin H and its Impact on Mitochondrial Respiration

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the antifungal agent Ilicicolin H, with a specific focus on its mechanism of action targeting mitochondrial respiration. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

Ilicicolin H is a natural product, a polyketide-nonribosomal peptide synthase (NRPS) hybrid, originally isolated from the fungus Gliocadium roseum.[1] It has demonstrated potent, broad-spectrum antifungal activity against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][2][3] Notably, its efficacy extends to fluconazole-resistant strains of Candida albicans.[4] The primary mechanism of action of Ilicicolin H is the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This targeted disruption of mitochondrial respiration leads to a cascade of events culminating in fungal cell death.

Quantitative Data

The following tables summarize the key quantitative data regarding the antifungal efficacy and mitochondrial inhibitory activity of Ilicicolin H.

Table 1: In Vitro Antifungal Activity of Ilicicolin H (MIC in µg/mL)

| Fungal Strain | Ilicicolin H MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (MY 1055) | 0.04 | 0.25 | 0.25 | 0.5 |

| Candida albicans (MY 2301, Fluconazole-resistant) | 0.31 | 0.5 | 0.5 | >64 |

| Candida glabrata (CLY 574) | 0.63 | 0.5 | 0.4 | >64 |

| Candida krusei (CLY 549) | 0.01 | 1 | 0.5 | 16 |

| Cryptococcus neoformans | 0.1 - 1.56 | Not Reported | Not Reported | Not Reported |

| Aspergillus fumigatus | 0.08 | Not Reported | Not Reported | Not Reported |

Data sourced from Singh et al., 2012.

Table 2: Inhibitory Activity of Ilicicolin H on Mitochondrial Respiration

| Parameter | Fungal Species/Source | Value |

| IC50 for Ubiquinol-Cytochrome c Reductase (Complex III) Activity | Saccharomyces cerevisiae | 3-5 nM |

| Bovine | 200-250 nM | |

| IC50 for NADH:Cytochrome c Oxidoreductase | Candida albicans | 0.8 ng/mL |

| Rat Liver | 1500 ng/mL | |

| Rhesus Liver | 500 ng/mL | |

| Inhibition of Whole Cell Oxygen Consumption | S. cerevisiae and C. albicans | 100% at 0.003 µg/mL |

| IC50 for Substrate-Dependent Oxygen Consumption in Coupled Mitochondria (S. cerevisiae) | ||

| Complex I-III (Ethanol) | 0.008 µg/mL | |

| Complex I-III (Glycerol-3-phosphate) | 0.02 µg/mL | |

| Complex I-III (NADH) | 0.08 µg/mL | |

| Complex II-III (Succinate) | 1.0 µg/mL | |

| Complex IV (Ascorbate/TMPD) | >10.0 µg/mL |

Data compiled from multiple sources.

Mechanism of Action

Ilicicolin H exerts its antifungal effect by specifically targeting and inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It binds to the Qn site (quinone reduction site) of cytochrome b, a key subunit of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, a crucial step in the generation of the proton gradient across the inner mitochondrial membrane. The disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and ultimately, fungal cell death. Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater potency against the fungal enzyme compared to its mammalian counterpart.

Caption: Mechanism of action of Ilicicolin H on the fungal mitochondrial electron transport chain.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antifungal and mitochondrial inhibitory properties of Ilicicolin H.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Ilicicolin H against various fungal strains.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Ilicicolin H in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Ilicicolin H in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Ilicicolin H that causes a significant inhibition of visible fungal growth compared to the positive control.

-

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

Measurement of Mitochondrial Oxygen Consumption

This protocol measures the effect of Ilicicolin H on the oxygen consumption rate (OCR) of isolated fungal mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros O2k).

-

Isolation of Mitochondria:

-

Grow fungal cells in a medium containing a non-fermentable carbon source (e.g., glycerol) to promote mitochondrial development.

-

Harvest the cells and generate spheroplasts using lytic enzymes.

-

Homogenize the spheroplasts and isolate mitochondria by differential centrifugation.

-

-

Respirometry Assay:

-

Calibrate the oxygen electrode with air-saturated respiration buffer.

-

Add a known amount of isolated mitochondria to the chamber.

-

Sequentially add substrates and inhibitors to measure the activity of different respiratory chain complexes:

-

Complex I-driven respiration: Add NADH or glutamate/malate.

-

Complex II-driven respiration: Add succinate (in the presence of a Complex I inhibitor like rotenone).

-

Complex IV-driven respiration: Add ascorbate/TMPD (in the presence of a Complex III inhibitor like antimycin A).

-

-

Introduce Ilicicolin H at various concentrations to determine its inhibitory effect on the OCR for each complex.

-

Record the OCR in real-time.

-

-

Data Analysis:

-

Calculate the percentage inhibition of OCR at different concentrations of Ilicicolin H to determine the IC50 values.

-

Caption: Experimental workflow for measuring mitochondrial oxygen consumption.

Conclusion

Ilicicolin H is a potent antifungal agent with a well-defined mechanism of action targeting a crucial component of fungal mitochondrial respiration. Its high selectivity for the fungal cytochrome bc1 complex makes it a promising candidate for further drug development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antifungal therapies. Further research may focus on optimizing the pharmacokinetic properties of Ilicicolin H to enhance its in vivo efficacy.

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Antifungal Agent 100

For Researchers, Scientists, and Drug Development Professionals

Introduction